2-(1,2,3,4-Tetrahydroquinolin-3-yl)acetic acid
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Overview
Description
2-(1,2,3,4-Tetrahydroquinolin-3-yl)acetic acid is a versatile organic compound with a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydroquinolin-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with acetic acid in the presence of a catalyst to form the quinoline ring, followed by further functionalization to introduce the acetic acid moiety .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4-Tetrahydroquinolin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the tetrahydroquinoline ring to a quinoline ring.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Various substituents can be introduced at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.
Major Products
Scientific Research Applications
2-(1,2,3,4-Tetrahydroquinolin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(1,2,3,4-Tetrahydroquinolin-3-yl)acetic acid exerts its effects involves interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetic acid
- 1,2,3,4-Tetrahydroisoquinoline derivatives
- Substituted 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl derivatives
Uniqueness
2-(1,2,3,4-Tetrahydroquinolin-3-yl)acetic acid is unique due to its specific structural configuration, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in both academic research and industrial applications .
Properties
CAS No. |
933756-68-4 |
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Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-(1,2,3,4-tetrahydroquinolin-3-yl)acetic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,8,12H,5-7H2,(H,13,14) |
InChI Key |
CIHMGVKHCUOVAG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)CC(=O)O |
Origin of Product |
United States |
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